![molecular formula C23H21Cl2N3O3S B2626724 2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-33-2](/img/structure/B2626724.png)

2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

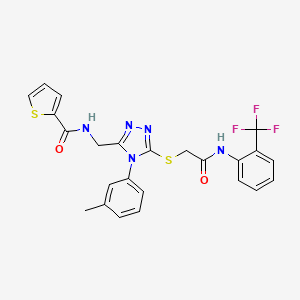

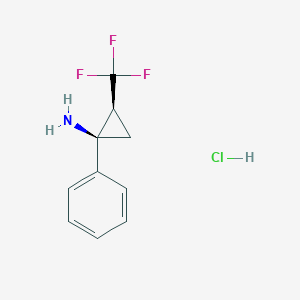

This compound is a chemical substance with the molecular formula C23H21Cl2N3O3S . It has an average mass of 490.402 Da and a mono-isotopic mass of 489.068054 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring substituted with methoxybenzyl and dimethyl groups. It also contains a benzenesulfonamide moiety which is dichlorinated . For a detailed structural analysis, it would be best to use software tools that can visualize the 3D structure of the molecule.Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizing Properties

- Research conducted by Pişkin, Canpolat, and Öztürk (2020) highlighted the potential of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited properties valuable for photodynamic therapy applications, such as high singlet oxygen quantum yield and good fluorescence properties, suggesting their use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Tautomerism in Benzenesulfonamide Derivatives

- Beuchet, Leger, Varache-Lembège, and Nuhrich (1999) studied a 2,4-dichlorobenzenesulfonamide derivative and its tautomeric properties. They found distinct intramolecular hydrogen bonding and orientations of methoxy groups, contributing to crystalline cohesion (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Antimicrobial and Antifungal Activities

- Krátký, Vinšová, Volková, Buchta, Trejtnar, and Stolaříková (2012) synthesized novel sulfonamides containing chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds. These compounds showed significant activity against various bacteria, including methicillin-sensitive and resistant Staphylococcus aureus, and Mycobacterium strains (Krátký et al., 2012).

Synthesis and Structural Analysis

Gupta and Halve (2015) worked on the synthesis of novel compounds related to benzenesulfonamide and evaluated their antifungal activity. They demonstrated potent activity against Aspergillus niger & Aspergillus flavus and established significant structure-activity relationship trends (Gupta & Halve, 2015).

Sreenivasa, Kumar, Lokanath, Mohan, and Suchetan (2014) synthesized and characterized N-(3-methoxybenzoyl)benzenesulfonamide. They conducted single crystal x-ray diffraction studies to understand its crystal structure and observed interesting hydrogen bonds and interactions stabilizing the structure (Sreenivasa et al., 2014).

Enzyme Inhibition and Antioxidant Activity

- Karaali, Atik, Baltaş, Şaşmaz, and Kahveci (2019) synthesized a series of benzimidazole derivatives with inhibitory properties on metabolic enzymes and antioxidant activity. Their study added significant understanding of the pharmacological properties of these compounds (Karaali et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

It is believed to interact with its target, fructose-1,6-bisphosphatase 1, and modulate its activity . This interaction could lead to changes in the gluconeogenesis pathway.

Biochemical Pathways

This compound affects the gluconeogenesis pathway by interacting with Fructose-1,6-bisphosphatase 1

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3O3S/c1-14-9-20-23(26-13-28(20)12-16-5-4-6-18(10-16)31-3)22(15(14)2)27-32(29,30)21-11-17(24)7-8-19(21)25/h4-11,13,27H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBKZQRPRWTIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2626642.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2626643.png)

![4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine](/img/structure/B2626645.png)

![N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline](/img/structure/B2626647.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2626651.png)

![N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2626656.png)

![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)